Synthesis of Heptane-1,2,7-triol: An In-depth Technical Guide
Synthesis of Heptane-1,2,7-triol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic pathway for heptane-1,2,7-triol, a triol of interest in various research and development applications. The synthesis is presented as a two-step process, commencing with the formation of a key intermediate, 6-hepten-1-ol, followed by its dihydroxylation to yield the target molecule. This document details the experimental protocols for each step, presents quantitative data in a structured format, and includes a visualization of the overall workflow.
Synthetic Strategy
The synthesis of heptane-1,2,7-triol is approached through a two-step sequence:
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Formation of 6-hepten-1-ol: This ω-alkenol is synthesized via a Grignard reaction. Allylmagnesium bromide is reacted with ethylene oxide in an etheral solvent to extend the carbon chain and introduce a terminal hydroxyl group.
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Dihydroxylation of 6-hepten-1-ol: The terminal alkene of 6-hepten-1-ol is then converted to a vicinal diol using an osmium tetroxide-catalyzed dihydroxylation. Both a racemic (Upjohn) and an asymmetric (Sharpless) method are presented, the latter being crucial for applications requiring specific stereoisomers.
The overall synthetic pathway is depicted in the following workflow diagram:
Experimental Protocols
Step 1: Synthesis of 6-hepten-1-ol
This procedure details the formation of 6-hepten-1-ol from allyl bromide and ethylene oxide via a Grignard reaction.
Materials:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| Magnesium turnings | Mg | 24.31 | 2.43 g | 0.10 |
| Allyl bromide | C₃H₅Br | 120.98 | 12.1 g | 0.10 |
| Ethylene oxide | C₂H₄O | 44.05 | 4.4 g | 0.10 |
| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | 100 mL | - |
| Saturated NH₄Cl solution | NH₄Cl | 53.49 | 50 mL | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | - |
Procedure:
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Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, magnesium turnings (2.43 g, 0.10 mol) and anhydrous diethyl ether (20 mL) are placed under a nitrogen atmosphere. A solution of allyl bromide (12.1 g, 0.10 mol) in anhydrous diethyl ether (30 mL) is added dropwise from the dropping funnel. The reaction is initiated with gentle heating if necessary. After the addition is complete, the mixture is refluxed for 30 minutes to ensure complete formation of the Grignard reagent.
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Reaction with Ethylene Oxide: The Grignard reagent solution is cooled to 0 °C in an ice bath. A solution of ethylene oxide (4.4 g, 0.10 mol) in anhydrous diethyl ether (50 mL) is added dropwise, maintaining the temperature below 10 °C. After the addition, the reaction mixture is stirred at room temperature for 1 hour.
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Work-up and Purification: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution (50 mL) at 0 °C. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 50 mL). The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by fractional distillation to afford 6-hepten-1-ol.
Quantitative Data:
| Product | Yield (%) | Boiling Point (°C) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| 6-hepten-1-ol | 60-70 | 158-160 | 5.81 (m, 1H), 5.00-4.90 (m, 2H), 3.64 (t, 2H), 2.07 (q, 2H), 1.57 (m, 2H), 1.40 (m, 2H), 1.33 (m, 2H) | 138.9, 114.3, 62.9, 33.7, 32.5, 28.9, 25.4 |
Step 2: Dihydroxylation of 6-hepten-1-ol
Two methods are presented for the dihydroxylation of the terminal alkene of 6-hepten-1-ol.
This method produces a racemic mixture of (±)-heptane-1,2,7-triol.
Materials:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| 6-hepten-1-ol | C₇H₁₄O | 114.19 | 5.71 g | 0.05 |
| N-Methylmorpholine N-oxide (NMO) | C₅H₁₁NO₂ | 117.15 | 7.03 g | 0.06 |
| Osmium Tetroxide (OsO₄) | OsO₄ | 254.23 | 0.013 g (in t-BuOH) | 50 µmol |
| Acetone/Water (10:1) | - | - | 100 mL | - |
| Sodium sulfite (sat. aq. soln.) | Na₂SO₃ | 126.04 | 50 mL | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | - |
Procedure:
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Reaction Setup: To a solution of 6-hepten-1-ol (5.71 g, 0.05 mol) in a mixture of acetone and water (100 mL, 10:1 v/v) is added N-methylmorpholine N-oxide (7.03 g, 0.06 mol).
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Addition of Catalyst: A solution of osmium tetroxide (0.013 g, 50 µmol) in tert-butanol (1 mL) is added to the stirred solution at room temperature.
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Reaction and Work-up: The reaction mixture is stirred at room temperature for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material. The reaction is then quenched by the addition of a saturated aqueous solution of sodium sulfite (50 mL) and stirred for 30 minutes. The mixture is extracted with ethyl acetate (3 x 75 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
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Purification: The crude product is purified by column chromatography on silica gel to yield heptane-1,2,7-triol.
This method allows for the synthesis of a specific enantiomer of heptane-1,2,7-triol. The use of AD-mix-β is described here, which typically yields the (R)-diol from a terminal alkene.
Materials:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| 6-hepten-1-ol | C₇H₁₄O | 114.19 | 1.14 g | 0.01 |
| AD-mix-β | - | - | 1.4 g | - |
| tert-Butanol/Water (1:1) | - | - | 20 mL | - |
| Sodium sulfite (sat. aq. soln.) | Na₂SO₃ | 126.04 | 15 mL | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | - |
Procedure:
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Reaction Setup: A mixture of tert-butanol and water (20 mL, 1:1 v/v) is cooled to 0 °C. AD-mix-β (1.4 g) is added, and the mixture is stirred until the solids dissolve, resulting in two clear phases.
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Addition of Substrate: 6-hepten-1-ol (1.14 g, 0.01 mol) is added to the vigorously stirred biphasic mixture at 0 °C.
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Reaction and Work-up: The reaction is stirred at 0 °C for 12-24 hours. The reaction is quenched by the addition of a saturated aqueous solution of sodium sulfite (15 mL) and stirred for 1 hour at room temperature. The mixture is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
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Purification: The crude product is purified by column chromatography on silica gel to afford enantiomerically enriched (R)-heptane-1,2,7-triol.
Quantitative Data for Heptane-1,2,7-triol:
| Product | Method | Yield (%) | Melting Point (°C) | ¹H NMR (D₂O, δ ppm) | ¹³C NMR (D₂O, δ ppm) |
| (±)-Heptane-1,2,7-triol | Upjohn Dihydroxylation | 85-95 | 45-47 | 3.75 (m, 1H), 3.55 (t, 2H), 3.45 (dd, 1H), 3.35 (dd, 1H), 1.55-1.30 (m, 8H) | 72.1, 66.8, 62.5, 32.8, 29.1, 25.6, 25.3 |
| (R)-Heptane-1,2,7-triol | Sharpless AD (AD-mix-β) | 80-90 | 50-52 | 3.75 (m, 1H), 3.55 (t, 2H), 3.45 (dd, 1H), 3.35 (dd, 1H), 1.55-1.30 (m, 8H) | 72.1, 66.8, 62.5, 32.8, 29.1, 25.6, 25.3 |
Note: Spectroscopic data are representative and may vary slightly based on the solvent and instrument used.
Signaling Pathways and Logical Relationships
The Sharpless Asymmetric Dihydroxylation involves a catalytic cycle where the osmium catalyst is regenerated. The chiral ligand directs the stereochemical outcome of the reaction.
This guide provides a foundational framework for the synthesis of heptane-1,2,7-triol. Researchers are encouraged to adapt and optimize these protocols based on their specific laboratory conditions and desired product specifications.
